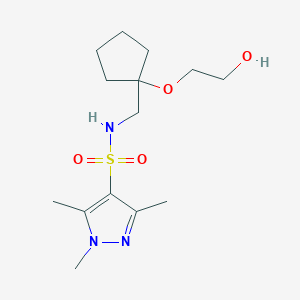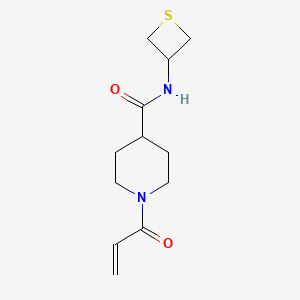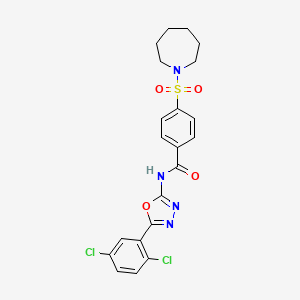![molecular formula C12H19NO3 B2584481 Tert-butyl 1-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS No. 2164962-36-9](/img/structure/B2584481.png)
Tert-butyl 1-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Ionic Liquids in Chemical Modification of Cellulose
Interactions of Ionic Liquids with Polysaccharides : Ionic liquids, such as i-butyl-3-methylimidazolium chloride (BMIMCl) and 1-ethyl-3-methylimidazolium chloride (EMIMCI), have been explored as solvents for cellulose and applied in its chemical modification. This research area investigates the solvent properties of ionic liquids for dissolving cellulose, enabling homogeneous acylation, carbanilation, and silylation of cellulose under mild conditions. The ability of these ionic liquids to dissolve and modify cellulose suggests potential pathways for chemical modifications involving Tert-butyl 1-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate in a similar context (Heinze et al., 2008).
Environmental Degradation of Fuel Additives
Biodegradation of Methyl Tert-Butyl Ether : Understanding the microbial degradation pathways for fuel oxygenates like methyl tert-butyl ether (MTBE) and tert-butyl alcohol (TBA) in the subsurface highlights the importance of biodegradability under various redox conditions. The research on MTBE and TBA degradation underlines the complexities of biodegradation in environmental contexts, which may also be relevant for assessing the environmental impact and fate of related compounds, including this compound (Schmidt et al., 2004).
Synthetic Routes in Drug Production
Graphical Synthetic Routes of Vandetanib : The review of synthetic routes for vandetanib, a drug compound, reveals the importance of finding suitable industrial production methods. The analysis of synthetic pathways involving intermediates like tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate indicates the significance of identifying efficient, high-yield methods for drug synthesis. This research may inform the development of synthetic routes for drugs or other compounds involving this compound as an intermediate or target compound (Mi, 2015).
Propiedades
IUPAC Name |
tert-butyl 1-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-8(14)12-5-9(12)6-13(7-12)10(15)16-11(2,3)4/h9H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLTXEFXYVWWTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C12CC1CN(C2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-([2,2'-bifuran]-5-ylmethyl)-2,6-difluorobenzamide](/img/structure/B2584406.png)
![6-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-7H-purine](/img/structure/B2584407.png)

![1-methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-indole-3-carbaldehyde](/img/structure/B2584413.png)






